4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction can be carried out under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . The reaction conditions can be optimized by tuning the electronic characteristics of the hydrazide moiety to improve the reaction kinetics .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)-. These products can have different chemical and physical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological processes.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, leading to changes in cellular processes. The specific molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- include other thiazolidine derivatives, such as:
- 2-Thiazolidinone
- 4-Thiazolidinone
- 2,4-Thiazolidinedione
Uniqueness
What sets 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- apart from these similar compounds is its unique structure, which includes a cyanophenylmethyl group. This structural feature can impart different chemical and physical properties, making it suitable for specific applications that other thiazolidine derivatives may not be able to fulfill .
Eigenschaften
CAS-Nummer |
91392-86-8 |
---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
2-[cyano(phenyl)methyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2S/c13-6-9(8-4-2-1-3-5-8)11-14-10(7-17-11)12(15)16/h1-5,9-11,14H,7H2,(H,15,16) |
InChI-Schlüssel |
QTKKXJDUWHUMDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(S1)C(C#N)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.